1-(chloromethyl)-4-methyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles as Privileged Scaffolds in Chemical Research
The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science. benthamdirect.com This designation stems from the consistent appearance of the pyrazole core in compounds exhibiting a vast spectrum of biological activities and valuable physicochemical properties. benthamdirect.comnih.gov The unique electronic and steric features of the pyrazole ring allow it to engage in various non-covalent interactions with biological targets like enzymes and receptors, making it a cornerstone of modern drug design. benthamdirect.com
The therapeutic applications of pyrazole derivatives are extensive and diverse, encompassing treatments for a wide range of clinical conditions. nih.gov Pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic agents. researchgate.net The structural versatility of the pyrazole ring allows for substitutions at multiple positions, enabling chemists to fine-tune the pharmacological profile of a molecule to enhance potency, selectivity, and pharmacokinetic properties. nih.gov
A testament to their importance is the number of commercially successful drugs that incorporate this heterocyclic system. Over 50 synthetic medicines containing a pyrazole ring are available on the global market, with more than 30 approved by the U.S. Food and Drug Administration (FDA) since 2011 alone. nih.gov
| Drug Name | Therapeutic Application |
|---|---|
| Celecoxib (B62257) (Celebrex®) | Anti-inflammatory (COX-2 inhibitor) nih.gov |
| Sildenafil (Viagra®) | Erectile dysfunction (PDE5 inhibitor) nih.gov |
| Rimonabant | Anti-obesity (withdrawn) benthamdirect.com |
| Ibrutinib | Anticancer (Kinase inhibitor) nih.gov |
| Fomepizole | Antidote for methanol/ethylene glycol poisoning nih.gov |
| Fipronil | Insecticide benthamdirect.com |
The Strategic Role of Chloromethyl Functionalization in Pyrazole Derivatives
While the pyrazole ring itself is a stable aromatic system, its direct incorporation into complex molecules can be challenging. Chemical functionalization is key to unlocking its potential as a versatile building block. The introduction of a chloromethyl (-CH₂Cl) group onto the pyrazole scaffold is a powerful strategy for activating the molecule for subsequent chemical transformations.
The chloromethyl group acts as a potent electrophilic handle. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This allows the pyrazole moiety to be covalently linked to a wide range of nucleophiles, including those containing oxygen, nitrogen, sulfur, or carbon atoms. This reactivity transforms the chloromethyl pyrazole derivative into a highly valuable synthetic intermediate.
Chloromethylation can occur at different positions on the pyrazole molecule:
C-Chloromethylation: This involves an electrophilic substitution on one of the carbon atoms of the pyrazole ring, typically the C4 position. This process yields compounds like 3,5-dimethyl-1-phenyl-4-(chloromethyl)-1H-pyrazole. researchgate.net These isomers are useful for extending a molecular scaffold from the plane of the pyrazole ring.
N-Chloromethylation: This involves attaching the chloromethyl group to one of the nitrogen atoms, as seen in the subject compound, 1-(chloromethyl)-4-methyl-1H-pyrazole. N-chloromethyl azoles are known to be particularly reactive alkylating agents, often used to introduce an N-azolylmethyl group onto various substrates.
The strategic placement of the chloromethyl group allows chemists to design and execute synthetic routes for creating complex molecules where the pyrazole unit is precisely positioned to contribute to the final product's desired properties, such as biological activity. nih.gov
Overview of this compound as a Key Intermediate in Synthetic Methodologies
This compound is a specialized chemical reagent designed for use as a reactive intermediate in multi-step organic synthesis. Its structure combines the beneficial features of the 4-methylpyrazole core with the high reactivity of an N-chloromethyl group.
| Chemical Properties of this compound | |
|---|---|
| Property | Value |
| Molecular Formula | C₅H₇ClN₂ |
| Molecular Weight | 130.58 g/mol |
| IUPAC Name | This compound |
| Structure | A 4-methyl substituted pyrazole ring with a chloromethyl group on the N1 nitrogen. |
The primary role of this compound in synthetic methodologies is to act as a potent electrophilic alkylating agent . The C-Cl bond in the chloromethyl group is polarized and susceptible to attack by a wide range of nucleophiles. Upon reaction, the chlorine atom is displaced, and a new bond is formed between the nucleophile and the methylene (-CH₂-) bridge, effectively transferring the "(4-methyl-1H-pyrazol-1-yl)methyl" group.
This functionality makes it a key intermediate for:
N-Alkylation: Reacting with amines, amides, or other nitrogen-containing heterocycles.
O-Alkylation: Reacting with alcohols or phenols to form ethers.
S-Alkylation: Reacting with thiols to form thioethers.
C-Alkylation: Reacting with soft carbon nucleophiles like enolates or organometallic reagents.
By serving as a versatile and reactive building block, this compound enables the streamlined synthesis of complex target molecules, particularly in the development of new pharmaceutical candidates and agrochemicals where the pyrazole scaffold is a critical pharmacophore. While specific, detailed research findings on this exact isomer are not broadly published, its utility is inferred from the well-established and extensive chemistry of related chloromethylated heterocycles. sigmaaldrich.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-4-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-5-2-7-8(3-5)4-6/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKALLTUMFRRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 1 Chloromethyl 4 Methyl 1h Pyrazole
Nucleophilic Substitution Reactions at the Chloromethyl Group
The most fundamental reaction of 1-(chloromethyl)-4-methyl-1H-pyrazole is the nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This reactivity is central to its role as an alkylating agent in the synthesis of more elaborate molecular architectures.
Reactions with Nitrogen-Based Nucleophiles
Nitrogen-containing nucleophiles, such as amines, thiols, alkoxides, imidazoles, and triazoles, readily react with chloromethyl pyrazole (B372694) derivatives. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride ion.
For instance, the reaction with primary or secondary amines yields the corresponding aminomethyl-pyrazole derivatives. Similarly, reaction with thiols or alkoxides provides thioethers and ethers, respectively. The N-alkylation of other heterocyclic rings like imidazoles and triazoles is also a common application, leading to the formation of complex structures containing multiple N-heterocyclic motifs. While specific examples for this compound are not extensively detailed in publicly available literature, the reactivity pattern is well-established for analogous chloromethylated pyrazoles and other heterocyclic systems. researchgate.netsemanticscholar.org
In a study on the related compound 3(5)-(chloromethyl)pyrazole-5(3)-carboxamide, researchers demonstrated its use in the synthesis of pyrazole nucleosides. nih.gov This process involves the alkylation of a sugar moiety, showcasing the chloromethyl group's ability to react with oxygen nucleophiles. Furthermore, the resulting chloromethyl-substituted nucleosides were converted to their iodomethyl analogs by reaction with sodium iodide in acetone, a classic Finkelstein reaction, which is a nucleophilic substitution of chloride by iodide. nih.gov This transformation highlights the enhanced reactivity of the corresponding iodo-derivative for subsequent nucleophilic attack. nih.gov
| Nucleophile | Product Type | Reaction Conditions (Typical) |
| Primary/Secondary Amines | Aminomethyl-pyrazole | Base (e.g., K2CO3, Et3N), Polar aprotic solvent (e.g., DMF, Acetonitrile) |
| Thiols | Thioether | Base (e.g., NaH, Na2CO3), Aprotic solvent (e.g., THF, DMF) |
| Alkoxides | Ether | Generated in situ from alcohol and base (e.g., NaH), Aprotic solvent (e.g., THF) |
| Imidazoles/Triazoles | N-alkylated heterocycle | Base (e.g., K2CO3, NaH), Polar aprotic solvent (e.g., DMF) |
| Sodium Iodide | Iodomethyl-pyrazole | Acetone |
Formation of Isocyanate Derivatives via Nucleophilic Displacement
The synthesis of isocyanate derivatives from chloromethyl pyrazoles is a plausible transformation, although not directly documented for this specific compound in the reviewed literature. A standard synthetic route would involve a two-step process. First, a nucleophilic substitution reaction with an azide salt, such as sodium azide, would replace the chloride to form an azidomethyl-pyrazole intermediate. Subsequent thermal or photochemical rearrangement of the azide, known as the Curtius rearrangement, would lead to the formation of the corresponding isocyanate with the expulsion of nitrogen gas. This isocyanate is a valuable intermediate for the synthesis of ureas, carbamates, and other derivatives.
Oxidative Transformations of the Chloromethyl Group to Carbonyl Functions
The chloromethyl group can be oxidized to afford the corresponding carbonyl compounds, namely aldehydes and carboxylic acids. While pyrazole rings are generally stable to oxidation, the C-alkylated side chains can be targeted by specific oxidizing agents. globalresearchonline.net Standard methods for converting a chloromethyl group to an aldehyde include the Sommelet reaction (using hexamine) or the Kornblum oxidation (using dimethyl sulfoxide, DMSO). Further oxidation of the resulting aldehyde or direct, more vigorous oxidation of the chloromethyl group using reagents like potassium permanganate (KMnO₄) or nitric acid can yield the corresponding pyrazole-carboxylic acid. globalresearchonline.net These transformations provide access to another important class of functionalized pyrazoles that can be used in amide coupling and other condensation reactions.
Reductive Conversions of the Chloromethyl Group to Methyl Analogs
The conversion of the chloromethyl group to a simple methyl group can be achieved through various reductive methods. Catalytic hydrogenation, employing hydrogen gas and a palladium on carbon (Pd/C) catalyst, is a common and effective method for such dehalogenations. Other reducing agents, such as lithium aluminum hydride (LiAlH₄) or tin-based radical reductions, can also be employed to achieve this transformation. This reaction is useful for removing the reactive chloro handle when the methyl-substituted pyrazole is the desired final product.
Participation in Coupling Reactions for Enhanced Structural Complexity
While the chloromethyl group is not a typical substrate for direct participation in standard palladium-catalyzed cross-coupling reactions like Suzuki or Heck, its presence allows for transformations that can lead to coupled products. For instance, conversion of the chloromethyl group to an iodomethyl group via the Finkelstein reaction can increase its reactivity in certain coupling protocols. nih.gov
More commonly, the chloromethyl group can be converted into an organometallic reagent. For example, reaction with magnesium metal could potentially form a Grignard reagent, which could then be used in coupling reactions with various electrophiles.
Alternatively, palladium-catalyzed cross-coupling reactions have been developed for C(sp³)–Cl bonds, although these often require specialized ligands and conditions. nih.gov Research has shown that palladium precatalysts can effectively catalyze the Suzuki-Miyaura cross-coupling of benzyl chlorides, which are structurally similar to chloromethyl pyrazoles, with arylboronic acids. lookchem.comnih.gov Such methodologies could potentially be applied to this compound to form C-C bonds and introduce greater structural diversity.
Exploitation of the Chloromethyl Group as an Alkylating Agent in Chemical Systems
The primary and most exploited role of this compound in synthesis is as an alkylating agent. nih.gov The electrophilic carbon of the chloromethyl group readily reacts with a vast array of nucleophiles, attaching the 4-methyl-1H-pyrazol-1-yl)methyl moiety to other molecules. This is a cornerstone of its utility in medicinal chemistry and materials science.
The process of N-alkylation of pyrazoles and other heterocycles is a fundamental reaction in organic synthesis. semanticscholar.orgmdpi.com Chloromethyl pyrazoles serve as effective electrophiles for this purpose. For example, they can be used to alkylate amines, phenols, and other nucleophilic groups present in complex molecules, including biologically active compounds and synthetic intermediates. This alkylating ability is crucial for building larger, more complex structures from simpler starting materials and for introducing the pyrazole scaffold, which is a known pharmacophore, into new chemical entities. nih.govnih.gov
Computational Chemistry and Theoretical Investigations of 1 Chloromethyl 4 Methyl 1h Pyrazole and Its Reactivity
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are a fundamental tool for understanding the electronic structure and predicting the reactivity of molecules like pyrazole (B372694) derivatives. These methods can provide insights into molecular geometry, orbital energies, and charge distributions, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For pyrazole derivatives, DFT calculations are often employed to determine optimized molecular geometries, vibrational frequencies, and thermodynamic properties. While DFT studies have been conducted on various pyrazole compounds to explore their structure and reactivity, no specific studies detailing the DFT analysis of 1-(chloromethyl)-4-methyl-1H-pyrazole are currently available in the scientific literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability. Although FMO analysis is a common practice in the computational study of pyrazoles, specific HOMO-LUMO energy values and orbital distributions for this compound have not been reported in published research.
Analysis of Atomic Charge Distributions (e.g., Mulliken, QTAIM)
The distribution of electron density within a molecule can be analyzed through various atomic charge calculation methods, such as Mulliken population analysis or the Quantum Theory of Atoms in Molecules (QTAIM). These analyses provide insights into the partial charges on each atom, which can help in understanding electrostatic interactions and predicting sites susceptible to nucleophilic or electrophilic attack. There are no published studies that provide data on the atomic charge distributions for this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the nature of the bonds within a molecule. This type of analysis is valuable for understanding the stability and reactivity of pyrazole systems. However, no NBO analysis specific to this compound has been found in the existing literature.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) might interact with a larger molecule, such as a protein or nucleic acid (target). These methods are crucial in drug discovery and design.
Prediction of Binding Affinity with Biological Macromolecules
Molecular docking simulations can predict the preferred orientation of a ligand when bound to a target, as well as the binding affinity, which is a measure of the strength of the interaction. This information is critical for assessing the potential of a compound as a therapeutic agent. Pyrazole derivatives are known to interact with various biological macromolecules, and docking studies are frequently performed on novel pyrazole compounds. mdpi.comscirp.org Nevertheless, there are no available research findings that report on the predicted binding affinity or docking poses of this compound with any specific biological targets.
Lack of Specific Research Data for this compound Precludes Detailed Computational Analysis
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of specific published research on the chemical compound This compound pertaining to the areas of computational chemistry, theoretical reactivity, and in silico biological interaction studies. The stringent requirements to focus solely on this specific molecule for the topics outlined below cannot be met due to the lack of available data.
The intended analysis was structured to investigate the following advanced computational topics for this compound:
In Silico Approaches for Structure-Activity Relationship (SAR) Derivation
Despite extensive searches, no studies detailing molecular docking, molecular dynamics simulations with enzymes, quantum mechanical calculations of reaction pathways, or quantitative structure-activity relationship (QSAR) models for this compound were found.
While computational methods are widely applied to the broader class of pyrazole derivatives to understand their biological activities and chemical reactivity, the specific substitution pattern of this compound has not been the subject of such detailed theoretical investigations in the available literature. Research in this area tends to focus on other isomers or analogues that have shown more immediate promise in medicinal chemistry or materials science.
Applications of 1 Chloromethyl 4 Methyl 1h Pyrazole in Advanced Chemical Research
Utility as a Versatile Building Block in Complex Organic Synthesis
The presence of the chloromethyl group on the pyrazole (B372694) ring provides a reactive site for nucleophilic substitution, allowing for the facile introduction of the 4-methyl-1H-pyrazole moiety into diverse molecular frameworks. This reactivity is fundamental to its role as a versatile building block in organic synthesis.
Chemists utilize 1-(chloromethyl)-4-methyl-1H-pyrazole to construct larger, more intricate molecules by forming new carbon-carbon and carbon-heteroatom bonds. For instance, it can be reacted with various nucleophiles such as amines, thiols, and alcohols to create a range of substituted pyrazole derivatives. These derivatives are often precursors to compounds with specific biological activities or material properties.
The pyrazole ring itself is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding interactions. By using this compound, chemists can efficiently incorporate this desirable heterocyclic core into new molecular designs. The methyl group at the 4-position can also influence the steric and electronic properties of the final compound, providing an additional point of modification to fine-tune its characteristics.
The synthesis of complex heterocyclic systems often involves multi-step reaction sequences where this compound can be a crucial starting material or intermediate. Its ability to undergo various chemical transformations makes it a valuable component in the toolbox of synthetic organic chemists aiming to create novel and functional molecules.
Contributions to Medicinal Chemistry Research
The pyrazole nucleus is a cornerstone in the design of numerous therapeutic agents due to its wide spectrum of biological activities. The utility of this compound as a synthetic precursor allows for the systematic exploration of new pyrazole-containing compounds with potential medicinal applications.
The pyrazole scaffold is a well-established pharmacophore in the development of anticancer agents, targeting a multitude of tumor-related pathways. nih.govbohrium.com Derivatives synthesized from pyrazole-containing building blocks have shown promise as inhibitors of various cellular processes crucial for cancer cell proliferation and survival. srrjournals.com
Research has demonstrated that pyrazole derivatives can exhibit potent antiproliferative activity against various human cancer cell lines. For example, certain pyrazole-based compounds have been identified as tubulin polymerization inhibitors, a mechanism shared by some clinically used chemotherapy drugs. nih.gov Additionally, pyrazole hybrids have emerged as promising anticancer agents with some exhibiting xanthine (B1682287) oxidase inhibitory effects. nih.gov The synthesis of novel pyrazole derivatives has led to the discovery of compounds with excellent cytotoxic activity against multiple tumor cell lines, in some cases proving more potent than standard drugs like doxorubicin. srrjournals.com The versatility of the pyrazole ring allows for structural modifications that can lead to the discovery of lead compounds for new anticancer drugs. srrjournals.com
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity/Mechanism |
| Pyrazole derivatives 5a & 5b | K562, A549, MCF-7 | High inhibitory activities. 5b showed potent tubulin polymerization inhibition. nih.gov |
| 1H-benzofuro[3,2-c]pyrazole derivative 4a | K562, A549 | Highly active towards these cell lines. nih.gov |
| Hybrid pyrazolyl derivatives | MCF-7, HepG2, HCT-116 | Promising anticancer agents, with one derivative showing xanthine oxidase inhibitory effect. nih.gov |
| Benzimidazole linked pyrazole derivatives | MCF-7, HaCaT, MDA-MB231, A549, HepG2 | Potent antiproliferative activity. srrjournals.com |
Pyrazole derivatives have a long history in the development of anti-inflammatory drugs, with celecoxib (B62257), a selective COX-2 inhibitor, being a prominent example. nih.gov The structural framework of pyrazole is amenable to modifications that can lead to compounds with potent anti-inflammatory properties.
The synthesis of novel pyrazole analogues has yielded compounds with significant anti-inflammatory activity when compared to standard drugs like diclofenac (B195802) sodium. nih.gov The pyrazole moiety serves as a versatile lead structure in the design of new anti-inflammatory agents. nih.govnih.gov Research has explored the synthesis of various polysubstituted pyrazoles and pyrano[2,3-c]pyrazoles, with several compounds demonstrating remarkable anti-inflammatory profiles and selective COX-2 inhibition. nih.gov
| Compound Class | Activity | Comparison/Standard |
| Pyrazole derivatives (general) | Anti-inflammatory. nih.gov | Diclofenac sodium. nih.gov |
| 1,3,4-trisubstituted pyrazole derivatives | Potent anti-inflammatory activity and COX-2 selective inhibition. nih.gov | - |
| Polysubstituted pyrazoles and pyrano[2,3-c]pyrazoles | Remarkable anti-inflammatory profiles, distinctive COX-2 inhibition. nih.gov | Celecoxib. nih.gov |
The increasing prevalence of drug-resistant microbial infections necessitates the development of new antimicrobial agents. Pyrazole derivatives have been investigated for their potential to address this need, showing activity against a range of bacteria and fungi.
Newly synthesized pyrazole analogues have demonstrated considerable antimicrobial activity. For instance, specific derivatives have shown high antibacterial activity against both gram-negative (e.g., Escherichia coli) and gram-positive (e.g., Streptococcus epidermidis) bacteria, with minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like ciprofloxacin. nih.gov Similarly, certain pyrazole compounds have exhibited potent antifungal activity against pathogens such as Aspergillus niger, comparable to the standard drug clotrimazole. nih.gov The synthesis of pyrazolyl 1,3,4-thiadiazine derivatives has also yielded compounds with notable antibacterial and antifungal activities. nih.gov
| Compound/Derivative | Microorganism | Activity (MIC) | Standard |
| Pyrazole derivative 3 | Escherichia coli (Gram-negative) | 0.25 μg/mL. nih.gov | Ciprofloxacin. nih.gov |
| Pyrazole derivative 4 | Streptococcus epidermidis (Gram-positive) | 0.25 μg/mL. nih.gov | Ciprofloxacin. nih.gov |
| Pyrazole derivative 2 | Aspergillus niger (Fungus) | 1 μg/mL. nih.gov | Clotrimazole. nih.gov |
| Hydrazone 21a | Bacteria and Fungi | 62.5–125 µg/mL (antibacterial), 2.9–7.8 µg/mL (antifungal). nih.gov | Chloramphenicol, Clotrimazole. nih.gov |
The pyrazole scaffold has also been explored for its potential in the development of antiviral agents. The structural versatility of pyrazole allows for the design of molecules that can interfere with various stages of the viral life cycle.
Research into pyrazole derivatives has identified compounds with activity against a range of RNA and DNA viruses. For example, N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines have been shown to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org Furthermore, hydroxyquinoline-pyrazole derivatives are being investigated as a basis for a new generation of multivalent antiviral agents, with studies assessing their activity against coronaviruses such as SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov
A key strategy in modern drug discovery is the design of molecules that can selectively interact with specific biological targets, such as enzymes and receptors, to modulate their activity. The pyrazole ring is a common feature in many enzyme inhibitors.
Cyclooxygenase (COX) Enzymes: Pyrazole-containing compounds are well-known for their ability to inhibit COX enzymes, which are involved in inflammation. The anti-inflammatory drug celecoxib is a selective COX-2 inhibitor built around a pyrazole core. nih.gov Research continues to explore new pyrazole derivatives for their COX-1/COX-2 inhibition profiles, aiming for improved efficacy and safety. nih.gov
Janus Kinases (JAKs): The JAK/STAT signaling pathway is implicated in various diseases, including cancer and inflammatory conditions. semanticscholar.org A series of 4-amino-(1H)-pyrazole derivatives have been designed and synthesized as potent inhibitors of JAKs. Several of these compounds exhibited IC50 values below 20 nM against JAK enzymes and demonstrated potent antiproliferative activity in cell-based assays. nih.govnih.gov
Cytochrome P450 121A1 (CYP121A1): This enzyme is essential for the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis, making it a promising drug target. researchgate.net Novel aryl-substituted pyrazoles have been synthesized as small molecule inhibitors of CYP121A1. nih.govacs.org Through rational design and molecular modeling, azole pyrazole derivatives have been developed that show inhibitory activity against M. tuberculosis and bind to the CYP121A1 protein. researchgate.net
| Target Enzyme/Receptor | Compound Class | Significance/Finding |
| Cyclooxygenase (COX) | Polysubstituted pyrazoles | Exhibited distinctive COX-2 inhibition with noticeable selectivity. nih.gov |
| Janus Kinases (JAKs) | 4-amino-(1H)-pyrazole derivatives | Potent inhibitors with IC50 values in the low nanomolar range; showed antiproliferative activity. nih.govnih.gov |
| Cytochrome P450 CYP121A1 | Aryl substituted pyrazoles | Small molecule inhibitors with antimycobacterial potential. nih.govacs.org |
| Cytochrome P450 CYP121A1 | Azole pyrazole derivatives | Displayed inhibitory activity towards M. tuberculosis and binding affinity to the enzyme. researchgate.net |
Significance in Agrochemical Research and Development
The pyrazole nucleus is a well-established and highly effective pharmacophore in the design of modern agrochemicals. mdpi.comglobalresearchonline.net Its derivatives have been successfully commercialized as fungicides, insecticides, and herbicides, demonstrating a broad spectrum of biological activities. mdpi.comnih.gov The significance of this compound in this field lies in its role as a reactive intermediate, enabling the synthesis of more complex and potent active ingredients.
Pyrazole-based compounds are central to the development of a significant portion of the agrochemical market. google.com The pyrazole ring is a key structural component in numerous commercial pesticides due to its ability to interact with specific biological targets in pests and pathogens. The chloromethyl group (-CH₂Cl) in this compound serves as a reactive "handle" for covalently linking the pyrazole core to other molecular fragments, a common strategy in the synthesis of novel active ingredients.
This compound functions as an electrophilic building block, allowing for the alkylation of various nucleophiles (such as phenols, thiols, or amines) to introduce the (4-methyl-1H-pyrazol-1-yl)methyl moiety into a target structure. This synthetic approach is crucial for creating libraries of new compounds for biological screening. For instance, patent literature frequently describes the use of substituted chloromethyl pyrazoles as key intermediates in the synthesis of complex agricultural compounds. google.com While direct public-domain examples naming this compound in the synthesis of a specific commercial fungicide or insecticide are not prevalent, its utility is inferred from the widespread use of analogous structures in agrochemical patents and research. The synthesis of pyrazole oxime compounds, for example, often involves reacting a pyrazole intermediate with other molecules to build the final pesticide structure. patsnap.com
Below is a table of prominent commercial agrochemicals that feature the pyrazole core, illustrating the importance of this heterocyclic system which precursors like this compound help to construct.
| Agrochemical | Type | Mode of Action |
| Pyraclostrobin | Fungicide | Inhibits mitochondrial respiration by blocking electron transfer (QoI fungicide). google.com |
| Chlorantraniliprole | Insecticide | Activates insect ryanodine (B192298) receptors, leading to uncontrolled calcium release and paralysis. nih.govpatsnap.comgoogle.com |
| Fipronil | Insecticide | Blocks GABA-gated chloride channels, disrupting the central nervous system of insects. |
| Fenpyroximate | Acaricide/Insecticide | Inhibits mitochondrial electron transport at Complex I. |
| Penthiopyrad | Fungicide | Succinate dehydrogenase inhibitor (SDHI), blocking fungal respiration. |
Potential in Materials Science Applications
The field of materials science leverages the unique structural and electronic properties of organic molecules to create new functional materials, such as polymers and metal-organic frameworks (MOFs). Pyrazole derivatives are increasingly recognized for their potential in this area, particularly in the construction of coordination polymers and other supramolecular assemblies. patsnap.com The two adjacent nitrogen atoms in the pyrazole ring are excellent coordination sites for metal ions, making them valuable ligands in coordination chemistry. nih.gov
The compound this compound is a promising candidate for creating novel materials. The reactive chloromethyl group can be used to either:
Functionalize existing polymers: The molecule can be grafted onto a polymer backbone to introduce pyrazole units, which can then serve as sites for metal coordination, cross-linking, or altering the material's surface properties.
Act as a monomer precursor: The chloro- group can be chemically modified (e.g., converted to an amine or carboxylic acid) to create a bifunctional monomer. This monomer, containing the pyrazole ring, can then be used in polycondensation reactions to incorporate the heterocyclic unit directly into the polymer chain. bohrium.com
Furthermore, pyrazole-based ligands are extensively used in the synthesis of coordination polymers and MOFs. researchgate.netunibo.it These materials have applications in gas storage, catalysis, and sensing. The ability to functionalize the pyrazole ligand allows for fine-tuning of the resulting framework's properties. This compound can serve as a starting material for more complex, multidentate ligands used in the self-assembly of these advanced materials. bohrium.com
Applications in Proteomics Research as a Cysteine-Alkylating Agent
In the field of proteomics, particularly in mass spectrometry-based approaches, the chemical modification of cysteine residues is a critical step during sample preparation. ibmc.msk.ruresearchgate.net After proteins are denatured and the disulfide bonds between cysteine residues are reduced, the resulting free thiol (-SH) groups must be "capped" through alkylation. This prevents them from re-forming disulfide bonds, which would interfere with enzymatic digestion (e.g., with trypsin) and subsequent analysis. nih.gov
The most common alkylating agents are small, highly reactive molecules like iodoacetamide (B48618) (IAM) and chloroacetamide. researchgate.net These reagents react with the nucleophilic thiol group of cysteine to form a stable thioether bond. The chloromethyl group of this compound makes it chemically capable of acting as an alkylating agent for cysteine residues.
However, despite its potential reactivity, the use of this compound as a cysteine-alkylating agent in mainstream proteomics is not widely documented. The field tends to favor smaller reagents for several reasons:
Reaction Efficiency: Smaller molecules often have better accessibility to cysteine residues within the unfolded protein structure.
Mass Shift: The mass added to the peptide by the alkylating agent is a key parameter in mass spectrometry. Standardized, well-characterized mass shifts from common reagents simplify data analysis.
Side Reactions: Researchers prefer reagents with minimal and well-understood side reactions with other amino acid residues. nih.gov
While this compound possesses the necessary chemical functionality for this application, the current standard proteomics workflows rely on more established and simpler alkylating agents.
Role in the Development of Novel Synthetic Methodologies
The development of novel synthetic methodologies is essential for advancing medicinal chemistry, agrochemistry, and materials science. Small, reactive building blocks are fundamental tools for organic chemists to construct complex molecular architectures. This compound is a valuable reagent in this context due to its bifunctional nature: it possesses a stable, aromatic pyrazole core and a reactive electrophilic chloromethyl group. mdpi.comnih.gov
Its primary role in synthetic methodologies is as an alkylating agent to introduce the (4-methyl-1H-pyrazol-1-yl)methyl fragment. This reaction, a nucleophilic substitution, is a robust and well-understood transformation in organic chemistry.
Table of Representative Synthetic Transformations:
| Nucleophile Type | General Reaction | Product Class | Significance |
| Phenol (Ar-OH) | Ar-OH + Cl-CH₂-Pyrazole → Ar-O-CH₂-Pyrazole | Pyrazole-containing aryl ethers | Synthesis of agrochemical and pharmaceutical analogues. |
| Thiol (R-SH) | R-SH + Cl-CH₂-Pyrazole → R-S-CH₂-Pyrazole | Pyrazole-containing thioethers | Exploration of novel bioactive compounds. |
| Amine (R₂NH) | R₂NH + Cl-CH₂-Pyrazole → R₂N-CH₂-Pyrazole | Pyrazole-containing amines | Building blocks for ligands and complex molecules. |
| Carboxylate (RCOO⁻) | RCOO⁻ + Cl-CH₂-Pyrazole → RCOO-CH₂-Pyrazole | Pyrazole-containing esters | Prodrug synthesis or modification of lead compounds. |
This straightforward reactivity allows chemists to rapidly generate a diverse range of molecules incorporating the pyrazole scaffold, facilitating structure-activity relationship (SAR) studies. globalresearchonline.net The search for new synthetic methods often focuses on achieving reactions under milder conditions or with greater selectivity. semanticscholar.org The reliable reactivity of compounds like this compound makes them ideal substrates for testing and developing such new protocols. It is a key intermediate for building more complex functionalized pyrazoles, which are important for discovering new bioactive molecules. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(chloromethyl)-4-methyl-1H-pyrazole, and how can reaction conditions be optimized?
- The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, chloromethylation of 4-methyl-1H-pyrazole derivatives using chlorinating agents (e.g., POCl₃) under reflux conditions (120–140°C) is common . Optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), base selection (K₂CO₃), and reaction time to maximize yield and purity . Slow evaporation from ethanol or methanol is recommended for crystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- FT-IR identifies functional groups (C-Cl stretch at ~600–800 cm⁻¹; pyrazole ring vibrations at 1500–1600 cm⁻¹) .
- ¹H/¹³C NMR confirms substitution patterns: the chloromethyl group (CH₂Cl) appears at δ ~4.5–5.0 ppm, while the 4-methyl group resonates at δ ~2.3–2.5 ppm .
- Mass spectrometry (EI or ESI) verifies molecular ion peaks (e.g., [M+H]⁺ for C₅H₇ClN₂ at m/z 130.03) .
Q. How does the chloromethyl group influence the compound’s reactivity in further derivatization?
- The chloromethyl moiety acts as an electrophilic site for nucleophilic substitution, enabling coupling with amines, thiols, or aryl boronic acids. For instance, reactions with aniline or cyclohexylamine yield N-alkylated derivatives . Steric hindrance from the 4-methyl group may slow reactivity, requiring elevated temperatures (80–100°C) or catalysts (e.g., KI) .
Advanced Research Questions
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound derivatives?
- SwissADME predicts bioavailability, logP, and blood-brain barrier permeability .
- Molecular docking (AutoDock Vina, Schrödinger) models interactions with biological targets (e.g., enzymes or receptors). For example, pyrazole derivatives often target cannabinoid receptors, as seen in analogous studies .
- Molinspiration calculates drug-likeness scores, prioritizing derivatives with optimal polar surface area (<140 Ų) and rotatable bonds (<10) .
Q. How do crystallographic studies inform the conformational stability of this compound?
- X-ray diffraction reveals dihedral angles between the pyrazole ring and substituents. In related compounds (e.g., 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one), the chlorophenyl ring forms an 18.23° dihedral angle with the pyrazole core, indicating partial conjugation and steric strain . Weak intermolecular interactions (C-H⋯O, C-H⋯π) stabilize the crystal lattice, affecting solubility and melting points .
Q. What strategies resolve contradictions in reactivity data for chloromethylpyrazole derivatives?
- Discrepancies in reaction yields or selectivity may arise from competing pathways (e.g., elimination vs. substitution). Control experiments with deuterated solvents or radical traps can identify mechanistic pathways .
- Comparative studies using substituent analogs (e.g., 2-(chloromethyl)-4-methoxybenzene sulfonamide ) isolate electronic vs. steric effects.
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study for this compound in drug discovery?
- Step 1: Synthesize derivatives with variations in the chloromethyl (e.g., replacing Cl with Br) or 4-methyl group (e.g., ethyl, trifluoromethyl) .
- Step 2: Test in vitro bioactivity (e.g., enzyme inhibition, receptor binding) and correlate with computational descriptors (logP, H-bond donors) .
- Step 3: Use X-ray crystallography or NMR to map binding modes, as demonstrated for pyrazolone derivatives in metal-ion complexation .
Q. What precautions are critical when handling this compound in the lab?
- Safety: Use fume hoods to avoid inhalation of vapors/dust. Chloromethyl compounds are potential alkylating agents and may be carcinogenic .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- Disposal: Neutralize with aqueous NaOH (1 M) before disposal to deactivate reactive chlorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
